molecular formula C16H17ClN2O4S2 B2413787 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941893-75-0

5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2413787
CAS No.: 941893-75-0
M. Wt: 400.89
InChI Key: CGWDSUJOYGVASD-UHFFFAOYSA-N
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Description

5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the piperidinone moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and piperidinone derivatives. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize efficiency, reduce costs, and minimize environmental impact. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s therapeutic effects. The piperidinone moiety may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide include other sulfonamides with different substituents on the thiophene ring or variations in the piperidinone moiety. Examples include:

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-23-13-6-5-11(10-12(13)19-9-3-2-4-15(19)20)18-25(21,22)16-8-7-14(17)24-16/h5-8,10,18H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWDSUJOYGVASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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